N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide
Description
Historical Context and Research Significance of Cyclopropanecarboxamide (B1202528) Derivatives in Chemical Biology
Cyclopropane (B1198618) derivatives have long captured the attention of the scientific community as highly bioactive compounds, with research spanning many years. asianpubs.org The cyclopropane ring, a three-membered carbocyclic moiety, is a structural component in a variety of natural products and synthetic molecules, endowing them with a wide spectrum of biological properties. unl.ptresearchgate.net These activities range from enzyme inhibition to insecticidal, antifungal, herbicidal, antimicrobial, antibacterial, antitumor, and antiviral effects. asianpubs.orgunl.ptresearchgate.netmdpi.com
The significance of the cyclopropane scaffold in medicinal chemistry and chemical biology stems from its unique structural characteristics. nbinno.com Its inherent rigidity and compact size provide a level of precise conformational control within larger molecules, which can significantly influence how they bind to biological targets. nbinno.com This makes cyclopropane derivatives valuable building blocks in drug design and the development of new bioactive agents. mdpi.comacs.org The introduction of a cyclopropane ring into a molecule can enhance its biological potency and modulate its properties. unl.pt Amide derivatives, in particular, are a major focus, as the amide bond is a fundamental component of biologically active molecules, and its combination with the cyclopropane structure has led to the discovery of compounds with a broad range of pharmacological activities. asianpubs.orgnih.gov
Evolution of Research Interest in Halogenated Phenyl Cyclopropanecarboxamide Scaffolds
The incorporation of halogen atoms into bioactive molecules is a well-established strategy in medicinal and agrochemical chemistry to modulate a compound's physicochemical properties and biological activity. Consequently, research into cyclopropanecarboxamide derivatives has evolved to include a significant focus on halogenated phenyl scaffolds. Halogenated cyclopropanes are considered highly desirable building blocks due to their unique structural features and their capacity to interact with biological targets through mechanisms like halogen bonding. researchgate.net
Scientific investigations have explored a variety of halogen substitution patterns on the phenyl ring of N-phenylcyclopropanecarboxamides. For instance, studies on compounds like 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide have provided insights into their synthesis, crystal structure, and potential biological activities, such as antibacterial effects. asianpubs.org The presence of different halogens (e.g., fluorine, chlorine, bromine) and their positions on the phenyl ring can lead to significant differences in activity. nih.gov Fluorinated cyclopropanes, in particular, are sought after in drug discovery because the carbon-fluorine bond can enhance pharmacokinetic properties, metabolic stability, and cell permeability. researchgate.net This has driven research into the synthesis and evaluation of various bromo-, chloro-, and fluoro-substituted phenyl cyclopropanecarboxamide derivatives to map out structure-activity relationships (SAR). nih.govnih.gov
| Compound Name | Key Halogen Substituents | Area of Research Interest | Reference |
|---|---|---|---|
| 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide | Bromine | Synthesis, Crystal Structure, Antibacterial Activity | asianpubs.org |
| 2-(2-Bromophenyl)-N-(p-tolyl)cyclopropane-1-carboxamide | Bromine | Synthesis, Antifungal Activity | mdpi.com |
| N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide | Fluorine | Potential c-Met kinase inhibitors | nih.gov |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Bromine | Antibacterial Activity against XDR S. Typhi | mdpi.com |
Current Academic Research Landscape Pertaining to N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide
The current academic research landscape for this compound specifically appears to be that of a valuable chemical intermediate rather than a widely studied end-product with documented biological activities. While extensive literature exists on the broader class of halogenated N-phenylcyclopropanecarboxamides, dedicated studies focusing on the biological profile of this exact compound are not prominent in publicly accessible research.
Its constituent parts, 4-bromo-2-fluoroaniline (B1266173) and cyclopropanecarboxamide, are well-known reagents in organic synthesis. For example, the related compound 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is synthesized from 4-bromo-2-fluoroaniline and is noted as an important intermediate for biologically active compounds. researchgate.net Furthermore, structurally similar molecules like 2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide are available commercially, indicating the utility of the N-(4-bromo-2-fluorophenyl) moiety in the creation of larger, potentially bioactive molecules. bldpharm.com The presence of both a bromine and a fluorine atom on the phenyl ring makes this compound a compound of interest for creating chemical libraries for screening purposes.
Research Objectives and Scope of Academic Inquiry into this compound
The primary research objective for a compound like this compound is its synthesis and subsequent evaluation as a potential bioactive agent. Drawing from the established activities of its chemical relatives, academic inquiry would logically extend into screening for a range of biological effects.
Key Research Objectives:
Synthesis and Characterization: To develop efficient synthetic routes for the compound and to fully characterize its chemical and physical properties.
Biological Screening: To perform broad-based biological screening to identify potential herbicidal, fungicidal, antibacterial, anticancer, or insecticidal activities. asianpubs.orgmdpi.com
Structure-Activity Relationship (SAR) Studies: To understand the contribution of the specific 4-bromo and 2-fluoro substitution pattern to any observed biological activity. This involves comparing its efficacy against analogs with different halogen substitutions or no halogens.
Target Identification and Mechanism of Action: Should significant biological activity be discovered, further research would aim to identify the specific biological target (e.g., an enzyme or receptor) and elucidate the mechanism by which the compound exerts its effect. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-7-3-4-9(8(12)5-7)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INICEGIRYUXIQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 4 Bromo 2 Fluorophenyl Cyclopropanecarboxamide
Diverse Synthetic Pathways for N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide Core Structure
The fundamental structure of this compound is typically assembled through the formation of an amide bond between 4-bromo-2-fluoroaniline (B1266173) and a cyclopropane (B1198618) carboxylic acid precursor. The most direct method involves the acylation of 4-bromo-2-fluoroaniline with cyclopropanecarbonyl chloride in the presence of a base.
Alternatively, the amide bond can be formed by coupling 4-bromo-2-fluoroaniline directly with cyclopropanecarboxylic acid. This reaction often requires the use of peptide coupling agents to activate the carboxylic acid. Common coupling systems include the use of N,N′-Dicyclohexylcarbodiimide (DCC) in conjunction with a catalyst like 4-Dimethylaminopyridine (DMAP). mdpi.com This method proceeds by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the aniline (B41778) to form the desired amide.
Optimization of Key Reaction Steps and Conditions
The efficiency of synthetic routes is highly dependent on the optimization of reaction parameters. For syntheses that build the cyclopropane ring as a key step, conditions such as the choice of base, temperature, and the use of catalysts are critical. In related syntheses of substituted 1-phenylcyclopropane carboxylic acids, the cyclopropanation of a substituted 2-phenyl acetonitrile (B52724) with 1,2-dibromoethane (B42909) was heavily influenced by these factors.
Key optimization findings include:
Base and Catalyst: The use of a phase-transfer catalyst, such as Tetra-n-butylammonium bromide (TBAB), can significantly accelerate the reaction, reducing completion time from 12 hours to 4-6 hours.
Temperature: Reaction temperature plays a vital role, with optimal yields for cyclopropanation often observed at moderate temperatures (e.g., 60 °C) rather than higher temperatures (e.g., 100 °C), where yield tends to decrease.
Electronic Effects: The electronic nature of substituents on the phenyl ring can impact reaction yields. Electron-withdrawing groups, such as the fluoro and bromo substituents present in the target molecule's aniline precursor, generally result in lower yields compared to electron-donating groups.
For the amide bond formation step, the DCC/DMAP coupling method is a well-established and optimized procedure for generating N-aryl amides with high yields. mdpi.com
Stereoselective Synthesis Approaches for this compound
The creation of specific stereoisomers of this compound requires advanced asymmetric synthesis techniques, as the cyclopropane ring can contain chiral centers. Modern approaches focus on catalytic enantioselective methods to produce optically pure cyclopropanes.
One powerful strategy involves the use of chiral-at-metal rhodium complexes to catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, affording optically pure 1,2,3-trisubstituted cyclopropanes in high yields and with excellent enantioselectivity (up to 99% ee). organic-chemistry.org Another innovative approach employs catalytic asymmetric Michael-initiated ring-closure reactions to construct chiral cyclopropyl (B3062369) structures with high diastereoselectivities and enantiomeric excesses (93-97% ee). nih.gov Such methods allow for the precise control of stereochemistry, which is paramount in the synthesis of pharmacologically active molecules.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign and economically efficient. nih.govucl.ac.uk In the synthesis of this compound, several green approaches can be adopted.
Alternative Solvents: Conventional syntheses often use dipolar aprotic solvents like DMF or chlorinated solvents like dichloromethane, which have environmental and safety concerns. ucl.ac.uk Green alternatives include the use of safer solvents such as cyclopentyl methyl ether or even solvent-free reaction conditions. nih.govresearchgate.net
Catalysis: Replacing stoichiometric reagents with catalytic alternatives is a core principle of green chemistry. Boric acid has been used as a simple, readily available, and green catalyst for the solvent-free synthesis of amides from carboxylic acids and urea. researchgate.net
Enzymatic Methods: Biocatalysis offers a highly sustainable route for amide bond formation. Enzymes, such as Candida antarctica lipase (B570770) B (CALB), can effectively catalyze the amidation of free carboxylic acids and amines under mild conditions, often without the need for additives or intensive purification steps, generating water as the only byproduct. nih.gov
Energy Efficiency: Techniques like electrosynthesis provide greener routes to amides by leveraging electricity to drive reactions, reducing the need for chemical reagents. rsc.org
Derivatization Strategies for this compound Analogs
The this compound core can be systematically modified at several positions to generate a library of analogs for structure-activity relationship (SAR) studies. The primary sites for derivatization are the phenyl ring and the cyclopropane moiety.
Modifications of the Cyclopropane Ring System
The cyclopropane ring is a critical pharmacophore that imparts conformational rigidity and influences metabolic stability. iris-biotech.denbinno.com Modifications to this ring can significantly alter a molecule's biological profile. Derivatization can be achieved either by starting with a pre-functionalized cyclopropanecarboxylic acid or by performing chemical transformations on the cyclopropane ring of the final amide product.
Synthesizing analogs with substituents directly on the cyclopropane ring allows for fine-tuning of steric and electronic properties. iris-biotech.de For instance, incorporating additional groups can help optimize the orientation of the molecule within a biological target's binding pocket. nbinno.com More complex transformations can also be performed; for example, vinyl cyclopropanecarboxamides can undergo base-promoted intramolecular additions to create more complex and conformationally restricted bicyclic systems, demonstrating that the cyclopropane ring itself can be a reactive component for further structural elaboration.
Amide Linkage Transformations and Bioisosteric Replacements
The amide bond is a cornerstone of many biologically active molecules, yet it can be susceptible to metabolic cleavage by proteases and hydrolases, potentially limiting a compound's pharmacokinetic profile. Consequently, the transformation of the amide linkage in this compound or its replacement with bioisosteres represents a key strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties, and improve biological activity.
Bioisosteres are functional groups or molecules that possess similar physical and chemical properties, which elicit comparable biological responses. The replacement of an amide bond with a suitable bioisostere can yield peptidomimetics with improved pharmacological profiles. nih.gov A variety of heterocyclic and non-classical functional groups are recognized as effective amide surrogates. nih.govnih.gov
Common Bioisosteric Replacements for the Amide Moiety:
Heterocycles: Five-membered aromatic rings such as 1,2,3-triazoles, oxadiazoles (B1248032) (both 1,2,4- and 1,3,4-isomers), and tetrazoles are frequently employed. nih.gov These heterocycles can mimic the planarity and dipole moment of the amide bond. nih.gov The 1,2,3-triazole unit, for instance, is notably resistant to enzymatic cleavage, oxidation, and hydrolysis. nih.gov
Urea and Sulfonamide Groups: Urea is a classical bioisostere that conserves the hydrogen bond donor and acceptor characteristics of the parent amide. nih.gov Sulfonamides can also maintain key hydrogen bonding interactions while potentially increasing hydrophobicity and solubility. nih.gov
Other Functional Groups: A range of other moieties have been explored, including fluoroalkenes, trifluoroethylamines, esters, and thioamides, each offering unique electronic and steric properties. nih.gov
The selection of an appropriate bioisostere is guided by the specific goals of the molecular modification, such as enhancing stability, altering lipophilicity, or introducing new interaction points with a biological target.
Interactive Table of Potential Amide Bioisosteres The following table outlines potential bioisosteric replacements for the amide group in this compound, based on established medicinal chemistry principles. nih.govnih.govcambridgemedchemconsulting.com
| Bioisostere Class | Specific Example | Key Properties Mimicked | Potential Advantages |
| Heterocycles | 1,3,4-Oxadiazole | Planarity, Dipole Moment, H-bond Acceptor | Improved metabolic stability, enhanced permeability. nih.gov |
| 1,2,3-Triazole | Vectorial properties, H-bond Donor/Acceptor | High resistance to hydrolysis and oxidation. nih.gov | |
| Amide Analogues | Urea | H-bond Donor and Acceptor | Conserves H-bonding pattern, may add new interactions. nih.gov |
| Sulfonamide | H-bond Donor and Acceptor | Can improve solubility and metabolic stability. nih.govijcce.ac.ir | |
| Thioamide | Planarity, H-bond Donor/Acceptor | Alters electronic character and H-bonding strength. nih.gov |
Impurity Profiling and Purification Methodologies in Research-Scale Synthesis of this compound
The research-scale synthesis of this compound, typically achieved by coupling 4-bromo-2-fluoroaniline with cyclopropanecarbonyl chloride or cyclopropanecarboxylic acid (using a coupling agent), can generate various impurities. Effective impurity profiling and robust purification methods are critical to obtaining a compound of high purity for subsequent studies.
Potential Impurities and Their Origins: The primary sources of impurities include unreacted starting materials, byproducts from the coupling reaction, and contaminants present in the initial reagents.
Unreacted Starting Materials: The most common impurities are residual 4-bromo-2-fluoroaniline and cyclopropanecarboxylic acid (or its derivatives). Their presence is typically due to incomplete reaction conversion.
Coupling Reagent Byproducts: When peptide coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) are used, a primary byproduct is N,N'-dicyclohexylurea (DCU). mdpi.com DCU has limited solubility in many organic solvents, which can complicate purification if it co-precipitates with the product.
Side-Reaction Products: Self-condensation of the activated carboxylic acid can lead to the formation of cyclopropanecarboxylic anhydride. Additionally, side reactions involving the aniline starting material could occur under certain conditions. In the synthesis of related cyclopropane carboxylic acids from nitriles, the corresponding amide can be a significant impurity. nih.gov
Homocoupling Products: In syntheses that might involve subsequent cross-coupling reactions on the bromophenyl moiety (e.g., Suzuki or Buchwald-Hartwig reactions), homocoupling of the starting materials can lead to biphenyl-type impurities. mdpi.comnih.gov
Purification Methodologies: A multi-step purification strategy is often employed to isolate this compound in high purity at a research scale.
Aqueous Work-up: The initial crude product is typically subjected to an aqueous wash sequence. Washing with a dilute acid (e.g., HCl) removes residual basic starting materials like 4-bromo-2-fluoroaniline. A subsequent wash with a dilute base (e.g., NaHCO₃) removes acidic starting materials like cyclopropanecarboxylic acid.
Filtration: If a reagent like DCC is used, the insoluble DCU byproduct can often be removed by filtration from the reaction mixture.
Recrystallization: This is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is crucial for effectively removing impurities and obtaining a crystalline product.
Column Chromatography: For high-purity samples or when recrystallization is ineffective, silica (B1680970) gel column chromatography is the method of choice. A solvent system of appropriate polarity (e.g., a hexane/ethyl acetate (B1210297) gradient) is used to separate the target compound from closely related impurities. nih.gov
Interactive Table of Potential Impurities and Purification Strategies
| Potential Impurity | Likely Origin | Recommended Purification Method |
| 4-bromo-2-fluoroaniline | Unreacted starting material | Aqueous acid wash (e.g., dilute HCl) |
| Cyclopropanecarboxylic acid | Unreacted starting material | Aqueous base wash (e.g., NaHCO₃) |
| N,N'-Dicyclohexylurea (DCU) | Byproduct of DCC coupling | Filtration, Column Chromatography |
| Cyclopropanecarboxylic anhydride | Side-reaction of activated acid | Column Chromatography, Hydrolysis during work-up |
Advanced Spectroscopic and Crystallographic Characterization of N 4 Bromo 2 Fluorophenyl Cyclopropanecarboxamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide detailed information about the connectivity and chemical environment of each atom.
Conformational analysis of similar molecules, such as fluoroethanols, has been successfully performed using NMR by analyzing coupling constants and Nuclear Overhauser Effect (NOE) data. rsc.org These studies reveal that the relative energies of different conformers can be highly dependent on the solvent. rsc.org In the case of this compound, the orientation of the cyclopropyl (B3062369) group relative to the substituted phenyl ring would be of particular interest. The presence of two proline residues in other molecules has been shown to restrict the accessible conformational space, and similar effects might be observed with the rigid cyclopropyl group. nih.gov
Furthermore, ¹⁹F NMR can be a valuable technique for probing conformational changes. nih.gov The fluorine atom in this compound would serve as a sensitive probe to its local environment, with changes in conformation leading to shifts in the ¹⁹F NMR spectrum. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclopropyl-CH | 1.5 - 2.0 | 15 - 25 |
| Cyclopropyl-CH₂ | 0.8 - 1.2 | 8 - 15 |
| Aromatic-H | 7.0 - 7.5 | 115 - 140 |
| Amide-NH | 8.0 - 8.5 | - |
| Carbonyl-C | - | 170 - 175 |
| C-Br | - | 110 - 120 |
| C-F | - | 155 - 165 (with C-F coupling) |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Single-Crystal X-ray Diffraction Studies of this compound Polymorphs and Co-crystals
Single-crystal X-ray diffraction (SCXRD) is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This method can reveal crucial details about molecular interactions and crystal packing. mdpi.com For this compound, SCXRD would provide unambiguous confirmation of its molecular structure.
A key area of investigation is polymorphism, the ability of a compound to exist in multiple crystalline forms. uny.ac.idmalvernpanalytical.com Different polymorphs can exhibit distinct physicochemical properties. malvernpanalytical.com Powder X-ray diffraction (PXRD) is a complementary technique used to identify the polymorphic form of a bulk sample. mdpi.com
The formation of co-crystals, where the target molecule crystallizes with a second component, is another avenue of study. X-ray diffraction can be used to detect the formation of new crystalline phases in co-crystallization processes. uny.ac.id In the case of this compound, hydrogen bonding between the amide group and a co-former could lead to the formation of novel co-crystals with unique properties.
Table 2: Hypothetical Crystallographic Data for a Polymorph of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.3 |
| β (°) | 95.6 |
| Volume (ų) | 1220 |
| Z | 4 |
Note: This data is hypothetical and would need to be determined experimentally.
Mass Spectrometry (MS) Applications in Elucidating Fragmentation Pathways of this compound
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting selected ions and analyzing the resulting product ions. nih.gov
The fragmentation pathways of this compound can be predicted based on the fragmentation of similar compounds. The α-cleavage of the carbon bond adjacent to the carbonyl group is a likely fragmentation pathway. nih.gov Another common fragmentation for aromatic compounds involves the formation of a stable tropylium ion. youtube.com
For this compound, characteristic fragmentation would likely involve cleavage of the cyclopropyl ring and the amide bond. The presence of bromine and fluorine atoms would result in characteristic isotopic patterns in the mass spectrum, aiding in the identification of fragments containing these elements.
Table 3: Potential Mass Spectrometry Fragments of this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 257/259 | [M]⁺ | Molecular Ion |
| 187/189 | [Br-C₆H₃-F-NH]⁺ | Loss of cyclopropylcarbonyl radical |
| 69 | [C₃H₅-CO]⁺ | Cleavage of the amide bond |
| 108 | [C₆H₄-F]⁺ | Loss of Br and CONHC₃H₅ |
Note: The m/z values for bromine-containing fragments will show an isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br.
Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Molecular Interactions in this compound
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly sensitive to hydrogen bonding and other intermolecular interactions. ias.ac.in
In this compound, the N-H and C=O stretching vibrations of the amide group are of particular interest. The frequencies of these vibrations are sensitive to the strength of hydrogen bonds. nih.gov In the solid state, intermolecular hydrogen bonding between the amide groups of adjacent molecules is expected. The O-H stretching vibration, if present in a co-crystal, would also show a shift to lower wavenumbers upon hydrogen bonding. nih.gov
Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict the vibrational frequencies and aid in the assignment of experimental bands. ias.ac.in
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |
| N-H Stretch | 3200 - 3400 | Sensitive to hydrogen bonding |
| C-H Stretch (Aromatic) | 3000 - 3100 | |
| C-H Stretch (Cyclopropyl) | 2900 - 3000 | |
| C=O Stretch (Amide I) | 1630 - 1680 | Sensitive to hydrogen bonding |
| N-H Bend (Amide II) | 1510 - 1570 | |
| C-N Stretch | 1200 - 1350 | |
| C-F Stretch | 1000 - 1400 | |
| C-Br Stretch | 500 - 600 |
Note: These are general ranges and the exact frequencies will depend on the specific molecular environment.
Computational Chemistry and Molecular Modeling Studies of N 4 Bromo 2 Fluorophenyl Cyclopropanecarboxamide
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions of N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic characteristics of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the chemical structure.
For this compound, DFT calculations would elucidate key aspects of its reactivity and stability. A primary output of these calculations is the mapping of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net
Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would likely show negative potential around the oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack, and positive potential near the amide hydrogen, a likely site for nucleophilic interaction.
While specific DFT studies on this compound are not prevalent in the literature, research on analogous structures like methyl 4-bromo-2-fluorobenzoate and other carboxamide derivatives routinely employs these methods to predict structural stability and hydrogen bonding sites. dergipark.org.trresearchgate.net Such analyses provide foundational data for understanding reaction mechanisms and designing new molecules.
Table 1: Key Parameters from Quantum Mechanical Calculations and Their Significance
| Parameter | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a key indicator of chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface, identifying regions for electrophilic and nucleophilic attack. |
| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Molecular Dynamics (MD) Simulations to Explore Conformational Landscape and Solvent Interactions of this compound
Molecular Dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can reveal the conformational landscape of a molecule—the collection of shapes it can adopt—and how it interacts with its environment, such as a solvent. nih.gov
An MD simulation of this compound would track the rotational and vibrational movements of its constituent atoms. This would identify the most stable conformations and the energy barriers between them. Key areas of flexibility would likely include the rotation around the amide bond and the bond connecting the phenyl ring to the nitrogen atom. Understanding this conformational flexibility is crucial as a molecule's shape directly influences its biological activity.
Furthermore, simulating the compound in a solvent like water would shed light on its solvation properties. These simulations can calculate the solvation free energy, which is essential for predicting solubility, and map the distribution of solvent molecules around the solute. This provides insights into how water molecules form hydrogen bonds with the amide group and interact with the hydrophobic phenyl and cyclopropyl (B3062369) moieties. Such computational studies are vital for understanding how a drug molecule behaves in an aqueous physiological environment. researchgate.netsamipubco.com
Molecular Docking and Virtual Screening Approaches for this compound and its Analogs
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is central to structure-based drug design, helping to identify potential drug candidates by estimating their binding affinity to a biological target.
In a hypothetical study, this compound could be docked into the active site of a target protein. The process involves sampling numerous possible conformations and orientations of the ligand within the binding pocket and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. samipubco.com The resulting docking score and predicted binding pose can suggest whether the compound is likely to be an effective inhibitor or activator of the protein. Studies on similar carboxamide-containing compounds have successfully used docking to predict binding modes and guide the synthesis of more potent derivatives. researchgate.netmdpi.com
Virtual screening extends this approach by docking a large library of compounds against a target protein to identify promising "hits" for further experimental testing. mdpi.com If this compound were identified as a hit, its analogs could be screened to explore the structure-activity relationship (SAR) and optimize binding affinity.
Table 2: Typical Output from Molecular Docking Studies
| Parameter | Description |
| Binding Affinity (ΔG) | An estimate of the free energy of binding (often in kcal/mol), with more negative values indicating stronger binding. |
| Binding Pose | The predicted 3D orientation and conformation of the ligand within the receptor's active site. |
| Key Interactions | Identification of specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. |
| RMSD | Root Mean Square Deviation, used to compare the docked pose to a known experimental binding pose (if available). A value < 2.0 Å is generally considered a successful docking. |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of compounds based on their chemical structure. These models work by finding a mathematical correlation between calculated molecular descriptors (numerical representations of a molecule's structure) and an observed activity or property.
To build a QSAR model for derivatives of this compound, a dataset of similar compounds with known biological activities (e.g., enzyme inhibition) would be required. For each compound, various descriptors—such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties—would be calculated. Statistical techniques like multiple linear regression or machine learning algorithms are then used to create an equation that links these descriptors to the activity. mdpi.com
Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis and testing. This approach significantly accelerates the drug discovery process by focusing resources on compounds most likely to succeed. mdpi.com
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Predictions for this compound (Excluding Human Clinical Data)
Before a compound can become a drug, it must possess favorable ADME properties: it needs to be absorbed into the body, distribute to the correct site, be metabolized at an appropriate rate, and be excreted. In silico tools can predict these properties early in the drug discovery pipeline, helping to avoid costly failures later on. nih.govjonuns.com
For this compound, various computational models can predict key ADME parameters. For instance, its intestinal absorption can be estimated based on its physicochemical properties. Its ability to cross the blood-brain barrier can be predicted, which is crucial for drugs targeting the central nervous system. Models can also identify which cytochrome P450 enzymes are likely to metabolize the compound. nih.gov
Toxicity prediction is another critical in silico assessment. nih.gov Computational models can screen for "structural alerts," which are chemical substructures known to be associated with toxicity. nih.gov Furthermore, models can predict potential liabilities such as carcinogenicity, mutagenicity, or hepatotoxicity. jonuns.com While these predictions require experimental validation, they are invaluable for flagging potential safety issues and guiding the design of safer drug candidates. nih.gov
Table 3: Common In Silico ADME and Toxicity Predictions
| Property | Prediction Focus | Relevance |
| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability. | Predicts how well the compound is absorbed from the gut. |
| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB). | Determines where the compound goes in the body. |
| Metabolism | Cytochrome P450 (CYP) enzyme inhibition/substrate prediction. | Predicts how the compound is broken down and potential drug-drug interactions. |
| Excretion | Renal clearance prediction. | Estimates how the compound is removed from the body. |
| Toxicity | Ames test for mutagenicity, carcinogenicity, hepatotoxicity, hERG inhibition. | Flags potential safety risks before experimental testing. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N 4 Bromo 2 Fluorophenyl Cyclopropanecarboxamide Analogs
Design Principles for Rational Modification of the N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide Scaffold
The rational design of analogs based on the this compound scaffold is guided by established medicinal chemistry principles. The goal is to enhance biological activity, selectivity, and pharmacokinetic properties by strategically modifying three key components: the cyclopropane (B1198618) ring, the amide linker, and the substituted phenyl ring.
Cyclopropane Ring: This small, strained ring imparts a significant degree of conformational rigidity to the molecule. unl.pt This rigidity is advantageous as it can pre-organize the molecule into a conformation favorable for binding to a biological target, thereby enhancing potency. Modifications might involve introducing substituents on the ring to probe for additional binding pockets or altering the stereochemistry to optimize interactions.
Amide Linker: The amide group is a critical pharmacophoric element, capable of forming key hydrogen bonds with protein targets. Its relative planarity influences the orientation of the cyclopropane and phenyl moieties. Modifications are generally conservative to maintain this hydrogen-bonding capability, though replacement with bioisosteres is a potential strategy to alter properties like metabolic stability.
Substituted Phenyl Ring: The 4-bromo and 2-fluoro substituents on the phenyl ring define its electronic and steric properties. The bromine atom can participate in halogen bonding, a significant interaction in molecular recognition. The fluorine atom influences the molecule's electronic distribution and can impact metabolic stability and membrane permeability. Rational modifications often involve changing the position or nature of these substituents to fine-tune these properties and explore the SAR. For instance, replacing bromine with other halogens or electron-withdrawing groups can modulate binding affinity. mdpi.com A "hybrid design approach," which combines the cyclopropanamide group with other known active fragments like a phenoxyacetyl group, is another strategy for designing new compounds. nih.gov
Impact of Substituent Effects on Biological Activity of this compound Analogs
The nature and position of substituents on the phenyl ring of this compound analogs have a profound impact on their biological activity. By systematically varying these substituents, a clear SAR can be established. The electronic properties of these groups—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—are particularly important.
Studies on analogous compound series, such as 1-aryl-2-fluorocyclopropylamines, have shown that modifying the para-position of the aryl ring can significantly alter biological activity. For example, the introduction of both electron-releasing groups (like -CH₃, -OCH₃) and electron-attracting groups (like -Cl, -F) at the para-position led to a modest increase in inhibitory activity against monoamine oxidase A (MAO A). nih.gov In other heterocyclic systems, more hydrophilic substitutions have been shown to decrease binding and/or efficacy. nih.gov
The following table illustrates hypothetical SAR data for analogs, demonstrating how different substituents on the phenyl ring could influence inhibitory activity against a target enzyme.
Interactive Data Table: Substituent Effects on Biological Activity
| Analog | Substituent (R) | Electronic Effect | Hypothetical IC₅₀ (µM) |
|---|---|---|---|
| 1 | 4-Br, 2-F (Parent) | EWG | 5.2 |
| 2 | 4-Cl, 2-F | EWG | 4.8 |
| 3 | 4-CF₃, 2-F | Strong EWG | 2.1 |
| 4 | 4-OCH₃, 2-F | EDG | 8.5 |
| 5 | 4-H, 2-F | Neutral | 12.0 |
This data suggests that strong electron-withdrawing groups, such as a trifluoromethyl group (CF₃), at the 4-position may enhance potency compared to the parent bromo-substituted compound. Conversely, an electron-donating group like methoxy (-OCH₃) or the removal of the substituent (H) could lead to a decrease in activity. This indicates that the electronic landscape of the phenyl ring is a key determinant of the molecule's interaction with its biological target.
Exploration of Stereochemical Influences on the Bioactivity Profile of this compound
Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral compounds. nih.govresearchgate.net For analogs of this compound, the presence of stereocenters, particularly within the cyclopropane ring, means that different stereoisomers can exhibit vastly different biological profiles. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each isomer.
In related series of 1-aryl-2-fluorocyclopropylamines, the stereochemical orientation of the substituents on the cyclopropane ring is a critical factor for activity and selectivity. It was found that both the (E)- and (Z)-diastereomers of these derivatives were potent and selective irreversible inhibitors of MAO A. nih.gov This highlights that even subtle changes in the spatial arrangement of atoms can lead to significant changes in biological function.
For a hypothetical analog with an additional substituent on the cyclopropane ring, creating two enantiomers (R and S) or diastereomers (cis and trans), the biological activity could be distributed as follows:
Eutomer: The stereoisomer with higher biological activity. It fits more effectively into the target's binding site.
Distomer: The stereoisomer with lower activity. It may bind weakly or not at all.
This difference in activity underscores the importance of stereochemistry in drug action, affecting target binding, metabolism, and distribution. nih.gov In some cases, one isomer may be responsible for the therapeutic effect while the other could be inactive or contribute to off-target effects. Therefore, the synthesis and testing of stereochemically pure analogs are crucial steps in the optimization process.
Conformational Analysis and Its Correlation with Observed Activities of this compound Derivatives
Conformational analysis involves studying the different spatial arrangements of a molecule that result from the rotation around its single bonds. While the cyclopropane ring provides rigidity, the molecule is not entirely fixed. Rotations around the amide bond and the bonds connecting the rings create a conformational landscape, and the molecule will exist in an equilibrium of different shapes. The biological activity is often dictated by the ability of the molecule to adopt a specific low-energy "bioactive conformation" that is complementary to the target's binding site. unl.pt
The incorporation of a cyclopropane ring helps to partially constrain the molecule, which can be advantageous for biological activity. unl.pt X-ray crystallography and computational modeling of similar structures can provide detailed insights into the preferred conformations. For example, in related cyclopropane derivatives, the benzene ring is often found to be nearly vertical to the cyclopropane ring.
Understanding the conformational preferences of this compound derivatives is key to rationalizing their observed activities. A derivative that can easily adopt the bioactive conformation with a low energy penalty is likely to be more potent. Conversely, a modification that destabilizes this conformation or favors an inactive one will likely result in reduced activity. Therefore, conformational analysis is a critical tool for understanding SAR and guiding the design of more potent analogs.
Ligand Efficiency and Lipophilic Efficiency Metrics in Optimization of this compound Analogs
In modern drug discovery, potency alone is not the sole indicator of a promising drug candidate. Efficiency metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE or LLE) are used to assess the quality of a compound by relating its potency to its physicochemical properties. nih.govsciforschenonline.org These metrics help guide the optimization process, ensuring that gains in potency are not achieved at the expense of desirable drug-like properties. researchgate.netnih.gov
Ligand Efficiency (LE): This metric measures the binding energy per heavy (non-hydrogen) atom. It provides an indication of how efficiently a molecule binds to its target relative to its size. A higher LE value is generally preferred, as it suggests a more optimal fit and interaction with the target.
Lipophilic Efficiency (LiPE or LLE): This is arguably one of the most important metrics in lead optimization. sciforschenonline.org It is calculated by subtracting the compound's lipophilicity (logP) from its potency (pIC₅₀). uniroma1.it High lipophilicity can lead to issues such as poor solubility, non-specific binding, and toxicity. LiPE helps to identify compounds that achieve high potency without being excessively "greasy." An increase in potency should ideally be accompanied by an increase in LiPE, indicating that the potency gain is not solely due to an increase in lipophilicity. sciforschenonline.org Empirical evidence suggests that quality drug candidates often have a LiPE value greater than 6. uniroma1.it
The table below provides a hypothetical analysis of a series of analogs, illustrating how these metrics are used to evaluate optimization strategies.
Interactive Data Table: Efficiency Metrics for Analog Optimization
| Analog | pIC₅₀ | logP | LiPE (pIC₅₀ - logP) | Heavy Atom Count | LE (-ΔG / HAC) | Assessment |
|---|---|---|---|---|---|---|
| 1 | 6.3 | 3.5 | 2.8 | 16 | 0.54 | Low efficiency, needs improvement |
| 2 | 7.0 | 3.6 | 3.4 | 17 | 0.56 | Modest improvement in efficiency |
| 3 | 7.5 | 4.5 | 3.0 | 20 | 0.51 | Potency gain from lipophilicity, poor LiPE |
| 4 | 7.2 | 3.2 | 4.0 | 17 | 0.58 | Good balance, improved LiPE |
| 5 | 8.1 | 3.9 | 4.2 | 19 | 0.58 | High potency, balanced LiPE |
In this example, Analog 3 shows increased potency (pIC₅₀ = 7.5) but at the cost of high lipophilicity, resulting in a poor LiPE. In contrast, Analogs 4 and 5 represent more successful optimization paths, achieving good potency while maintaining a more favorable LiPE, making them higher quality candidates for further development.
Preclinical Pharmacokinetic and Pharmacodynamic Profiling of N 4 Bromo 2 Fluorophenyl Cyclopropanecarboxamide in Model Systems Excluding Human Clinical Data
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide
In vitro ADME studies are fundamental in early drug discovery to predict a compound's behavior in a living system. These assays assess the potential of a molecule to be absorbed into the bloodstream, distributed to its target tissues, metabolized by enzymes, and ultimately excreted from the body.
Plasma Protein Binding and Tissue Distribution in In Vitro Models
Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG). nih.gov This binding is reversible, and only the unbound (free) fraction of the drug is generally considered pharmacologically active and available to distribute into tissues and be metabolized or excreted. protocols.io Therefore, determining the extent of plasma protein binding (PPB) is critical for interpreting pharmacokinetic and pharmacodynamic relationships. nih.gov
In vitro PPB studies are essential for predicting drug behavior and are conducted using plasma from various species, including humans, rats, mice, and dogs. protocols.io Common methods to measure the unbound fraction include equilibrium dialysis, ultrafiltration, and ultracentrifugation. protocols.io The equilibrium dialysis method, for example, involves separating a plasma sample containing the drug from a buffer solution by a semi-permeable membrane, allowing the free drug to equilibrate across the membrane. nih.gov The fraction unbound (fu) is then calculated by dividing the drug concentration in the buffer chamber by the concentration in the plasma chamber. protocols.io Compounds with high PPB (>90%) can be sensitive to changes in protein concentrations or displacement by co-administered drugs. protocols.io
Metabolic Stability and Metabolite Identification in Hepatic Microsomes and Hepatocytes
Hepatic metabolism is a primary route of elimination for many drugs. springernature.com In vitro metabolic stability assays predict a compound's susceptibility to metabolism by liver enzymes, which is crucial for forecasting its in vivo clearance and half-life. springernature.comresearchgate.net These assays typically measure the rate at which the parent compound disappears over time when incubated with liver-derived systems. springernature.com
Liver microsomes are subcellular fractions isolated from hepatocytes that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. springernature.comnih.gov Incubating a compound with liver microsomes in the presence of necessary cofactors (like NADPH for CYPs) allows for the assessment of its metabolic rate by oxidative enzymes. springernature.com
Hepatocytes (intact liver cells) provide a more comprehensive model as they contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) metabolizing enzymes, as well as transporters. springernature.com These assays can offer a more accurate prediction of hepatic clearance. researchgate.net The results are often reported as the in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to rank compounds and predict in vivo hepatic clearance. springernature.comresearchgate.net
CYP450 Inhibition and Induction Potential of this compound
Drug-drug interactions (DDIs) are a significant safety concern, often arising from a compound's interaction with the cytochrome P450 (CYP) enzyme system. nih.gov A new drug candidate might inhibit or induce the activity of specific CYP isoforms, altering the metabolism of co-administered drugs. criver.comnih.gov
CYP450 inhibition assays are conducted to determine if a compound can block the metabolic activity of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). criver.comnih.gov These studies are typically performed using human liver microsomes and specific probe substrates that are metabolized by a single CYP isoform. criver.com A decrease in the rate of metabolite formation in the presence of the test compound indicates inhibition. The results can determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki), which are used to assess the clinical risk of a DDI. criver.com
CYP450 induction refers to the process where a drug increases the expression of CYP enzymes, which can lead to faster metabolism and reduced efficacy of other drugs. nih.gov Induction potential is typically evaluated using cultured human hepatocytes, as the mechanism involves transcriptional activation of genes. nih.gov
In Vivo Pharmacokinetic (PK) Studies of this compound in Animal Models
Following in vitro profiling, promising compounds advance to in vivo studies in animal models to understand how the drug is absorbed, distributed, metabolized, and excreted in a whole organism.
Advanced Analytical and Bioanalytical Methodologies for N 4 Bromo 2 Fluorophenyl Cyclopropanecarboxamide
Development of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods for Quantification of N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide
The quantification of this compound in various samples necessitates the development of robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques widely employed for this purpose, offering high resolution and accuracy. Method development for these techniques involves a systematic optimization of chromatographic conditions to achieve efficient separation of the analyte from potential matrix components and impurities.
A typical approach for method development would utilize reverse-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase. Given the chemical structure of this compound, C18 columns are a common and effective choice for the stationary phase due to their hydrophobic nature, which promotes retention of the moderately nonpolar analyte. UPLC systems, which use columns packed with smaller sub-2 µm particles, can offer significant advantages over traditional HPLC, including faster analysis times and improved separation efficiency. researchgate.net
The mobile phase composition is a critical parameter to optimize. A mixture of an aqueous component (like water with a pH modifier such as formic or phosphoric acid) and an organic solvent (typically acetonitrile (B52724) or methanol) is used. sielc.com Gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to ensure the timely elution of the target compound while providing good separation from other components. The selection of the detector wavelength, commonly in the UV range (e.g., 254 nm), is based on the analyte's chromophoric properties to ensure maximum sensitivity.
The table below outlines a hypothetical set of optimized parameters for both HPLC and UPLC methods for the quantification of this compound.
| Parameter | HPLC Condition | UPLC Condition |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 50% to 95% B over 10 min | 40% to 90% B over 3 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Detection Wavelength | 254 nm (UV) | 254 nm (UV) |
| Injection Volume | 10 µL | 2 µL |
Mass Spectrometry-Based Methods (LC-MS/MS, GC-MS) for Trace Analysis and Metabolite Profiling of this compound in Biological Matrices
For trace-level analysis and metabolite identification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, mass spectrometry-based methods are indispensable. nih.gov Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide the high sensitivity and selectivity required for these applications. researchgate.net
LC-MS/MS is the gold standard for quantifying small molecules in biological samples. bioanalysis-zone.com The method combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. researchgate.net Typically, electrospray ionization (ESI) in positive mode would be effective for this compound, generating a protonated molecular ion [M+H]+. In MS/MS analysis, this precursor ion is fragmented, and specific product ions are monitored using Multiple Reaction Monitoring (MRM), which significantly enhances selectivity and reduces background noise. bioanalysis-zone.com The choice of precursor-to-product ion transitions is unique to the analyte, ensuring accurate quantification even at very low concentrations.
Metabolite profiling involves identifying the biotransformation products of the parent drug. Common metabolic pathways include oxidation (e.g., hydroxylation), hydrolysis, and conjugation (e.g., glucuronidation or sulfation). These modifications result in predictable mass shifts from the parent compound, which can be screened for using high-resolution mass spectrometry or precursor ion/neutral loss scans in tandem MS. For example, the metabolism of the pesticide profenofos (B124560) to its unique metabolite 4-bromo-2-chlorophenol (B165030) (BCP) serves as a model for how a specific metabolite can be used as a biomarker of exposure. nih.gov
GC-MS analysis can also be employed, particularly for identifying volatile impurities or after derivatization of the analyte to increase its volatility. However, the mass spectra of related brominated isomers can be very similar, sometimes making specific identification challenging without confirmatory techniques. researchgate.net
| Metabolic Reaction | Structural Modification | Mass Shift (Da) | Potential Metabolite |
|---|---|---|---|
| Hydroxylation | Addition of -OH group | +16 | Hydroxy-N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide |
| Dehydrofluorination | Loss of HF | -20 | N-(4-bromophenyl)cyclopropanecarboxamide with double bond |
| Amide Hydrolysis | Cleavage of amide bond | +18 (to form carboxylic acid and amine) | Cyclopropanecarboxylic acid and 4-bromo-2-fluoroaniline (B1266173) |
| Glucuronidation | Addition of glucuronic acid | +176 | This compound-glucuronide |
Chromatographic Enantioseparation Techniques for Chiral this compound Analogs
While this compound itself is not chiral, analogs of this compound may contain stereocenters, necessitating enantioseparation for accurate characterization and quantification of individual enantiomers. Chiral chromatography, particularly using HPLC with a chiral stationary phase (CSP), is the most common and effective method for this purpose.
The development of a chiral separation method involves screening various CSPs to find one that provides adequate resolution between the enantiomers. CSPs are designed to interact stereoselectively with chiral molecules, leading to different retention times for each enantiomer. Common types of CSPs include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives), protein-based columns, and Pirkle-type or donor-acceptor columns.
For analogs of this compound, a donor-acceptor column like the (R, R) Whelk-01 has been shown to be effective for separating structurally similar compounds, such as β-amino-β-(4-bromophenyl) propionic acid enantiomers. The mobile phase is also a crucial factor. Normal-phase systems, consisting of a nonpolar solvent like n-hexane mixed with an alcohol modifier (e.g., ethanol (B145695) or isopropanol) and often small amounts of an acidic or basic additive (like trifluoroacetic acid or isopropylamine), are frequently used to optimize the separation. These additives can improve peak shape and resolution by interacting with the analyte and the stationary phase. The goal is to achieve a baseline resolution (Rs > 1.5) between the enantiomeric peaks.
| Parameter | Condition |
|---|---|
| Column | (R, R) Whelk-01 Chiral Stationary Phase |
| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) |
| Mode | Normal Phase |
| Detection | UV (e.g., 220 nm) |
| Flow Rate | 1.0 mL/min |
| Objective | Achieve resolution (Rs) > 2.0 between enantiomers |
Translational Research Perspectives and Future Directions for N 4 Bromo 2 Fluorophenyl Cyclopropanecarboxamide
Identification of Unmet Research Needs and Knowledge Gaps Pertaining to N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide
The primary and most critical knowledge gap concerning this compound is its complete absence from the scientific and patent literature. This indicates that its synthesis, physicochemical properties, and biological activity have not been systematically investigated or reported.
Key unmet research needs include:
Chemical Synthesis and Characterization: The development of a reliable and scalable synthetic route for this compound is the first and most fundamental requirement. Following synthesis, a thorough characterization of its structural and physicochemical properties would be necessary.
Biological Activity Screening: There is a complete lack of data on the biological effects of this compound. High-throughput screening against a wide range of biological targets, including enzymes, receptors, and ion channels, is essential to identify any potential therapeutic activity.
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies to elucidate the compound's mechanism of action at the molecular and cellular levels would be crucial.
Pharmacokinetic and Toxicological Profiling: Preliminary assessment of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity, would be required to gauge its drug-like potential.
Potential Research Applications of this compound as a Molecular Probe or Lead Compound
Despite the lack of direct data, the structural features of this compound suggest several potential avenues for research. The molecule incorporates a cyclopropane (B1198618) ring, which is a feature in various biologically active compounds, and a substituted phenyl ring with bromine and fluorine atoms, which can influence the compound's binding affinity and metabolic stability.
Table 1: Potential Research Applications Based on Structural Moieties
| Structural Moiety | Known Biological Relevance | Potential Application for this compound |
| Cyclopropanecarboxamide (B1202528) | Present in various enzyme inhibitors and compounds with anticancer and antimicrobial properties. | As a lead compound for the development of novel therapeutics in oncology or infectious diseases. |
| 4-bromo-2-fluorophenyl | The bromo and fluoro substituents can enhance binding to target proteins and improve pharmacokinetic properties. Halogenated phenyl rings are common in drugs targeting CNS receptors and various enzymes. | As a molecular probe to investigate the structure and function of specific biological targets. The bromine atom can also serve as a handle for further chemical modification. |
The combination of these moieties could result in a molecule with novel biological activities. Its rigid cyclopropane structure could confer high binding affinity and selectivity for a specific biological target. The electronic properties of the halogenated phenyl ring could further modulate this interaction.
Challenges and Opportunities in Preclinical Development of this compound-based Compounds
Should initial studies reveal promising biological activity, the preclinical development of this compound or its derivatives would face both standard and potentially unique challenges and opportunities.
Table 2: Preclinical Development Considerations
| Aspect | Challenges | Opportunities |
| Synthesis and Scale-up | Developing a cost-effective and scalable synthesis process for a novel compound can be complex. | The synthesis may provide opportunities for the discovery of new chemical reactions and methodologies. |
| Target Identification and Validation | If the compound is identified through phenotypic screening, determining its precise molecular target can be a significant hurdle. | The potential for a novel mechanism of action could lead to first-in-class therapeutics. |
| Metabolic Stability and Safety | The metabolic fate of the bromo-fluorophenyl group would need careful investigation to identify any potential for toxic metabolites. | The fluorine atom may block metabolic pathways, leading to improved metabolic stability and a longer half-life. |
| Intellectual Property | As a novel chemical entity, there is a clear opportunity to establish a strong intellectual property position. | The lack of existing patents provides a clear path to securing composition of matter claims. |
Patent Landscape Analysis and Intellectual Property Considerations in Academic Research on this compound
A search of patent databases reveals no specific patents claiming this compound. However, the broader patent landscape includes numerous patents for cyclopropanecarboxamide derivatives and compounds containing substituted phenyl rings for various therapeutic applications.
For academic researchers, this presents a clear opportunity. The novelty of this compound means that any discovery of a significant biological activity could be highly patentable. Key intellectual property considerations for academic researchers would include:
Early Patent Filing: To protect any novel findings, a patent application should be filed before any public disclosure, such as in a journal article or conference presentation. acs.org
Composition of Matter Claims: The primary goal would be to secure broad "composition of matter" claims covering the compound itself and its derivatives. oup.com
Method of Use Claims: Claims covering the use of the compound to treat a specific disease or condition would also be critical.
Freedom-to-Operate Analysis: A thorough analysis of existing patents for similar compounds would be necessary to ensure that the development and commercialization of this compound would not infringe on the intellectual property rights of others.
Collaborative Research Initiatives and Interdisciplinary Approaches for Advancing this compound Studies
Given the foundational nature of the required research, a collaborative and interdisciplinary approach would be essential to unlock the potential of this compound. azolifesciences.com The complexity of modern drug discovery necessitates the integration of expertise from various scientific disciplines. rroij.comsolubilityofthings.com
Potential collaborative initiatives could include:
Academia-Industry Partnerships: Academic labs could focus on the initial synthesis and biological screening, while industry partners could provide access to high-throughput screening platforms, expertise in medicinal chemistry, and resources for preclinical development. mrlcg.com
Interdepartmental University Collaborations: A project could be initiated between a university's chemistry department for synthesis and its pharmacology or biology department for biological testing. researchgate.netsydney.edu.au
Open Science Initiatives: Placing the initial findings in the public domain could encourage researchers from around the world to investigate the compound, potentially accelerating the discovery of its therapeutic potential. novartis.com
Such collaborations would bring together the necessary skills in synthetic chemistry, molecular and cellular biology, pharmacology, and computational modeling to comprehensively characterize this novel chemical entity and explore its therapeutic potential. acs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The compound is typically synthesized via amide bond formation between cyclopropanecarbonyl chloride and 4-bromo-2-fluoroaniline. Key steps include:
- Reagent Selection : Use coupling agents like HATU or EDCI with a base (e.g., triethylamine) to activate the carbonyl group .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency.
- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents on the aromatic ring and cyclopropane moiety. For example, the deshielded proton signals near 1.5–2.5 ppm confirm the cyclopropane ring .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 298.0 for C₁₀H₈BrFNO).
- X-ray Crystallography : Resolves structural ambiguities (e.g., torsion angles of the cyclopropane ring) using SHELX or ORTEP-III .
Q. What in vitro assays are typically employed to assess the biological activity of this compound, and how should controls be implemented to ensure assay validity?
- Methodological Answer :
- Kinase Inhibition Assays : Measure IC₅₀ values against targets like EGFR or VEGFR using fluorescence-based assays. Include positive controls (e.g., staurosporine) and vehicle controls (DMSO) to normalize results .
- Cellular Viability Assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HCT-116) with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can computational chemistry tools predict the three-dimensional conformation and electronic properties of this compound, and what implications do these predictions have for biological activity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates optimized geometries and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing substituents (Br, F) lower LUMO energy, enhancing electrophilic interactions .
- Molecular Docking : Simulates binding poses with target proteins (e.g., kinases) using AutoDock Vina. Adjust force fields to account for cyclopropane ring strain .
Q. What experimental strategies are recommended for resolving contradictory data in biological assays, such as discrepancies in IC₅₀ values across studies?
- Methodological Answer :
- Orthogonal Assays : Validate kinase inhibition using both biochemical (e.g., ADP-Glo) and cellular (e.g., Western blot for phosphorylated targets) methods .
- Batch-to-Batch Variability Analysis : Compare multiple synthetic batches via HPLC to rule out impurity effects .
- Statistical Robustness : Apply ANOVA or nonlinear regression models to assess significance of IC₅₀ differences .
Q. How can X-ray crystallography using programs like SHELX be applied to determine the crystal structure of this compound, and what challenges might arise during refinement?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. SHELXD solves phases via dual-space methods .
- Refinement Challenges : Address disorder in the cyclopropane ring or bromine/fluorine atoms using restraints (e.g., DELU and SIMU in SHELXL) .
- Validation : Check R-factors (<5%) and Ramachandran plots (≥95% in favored regions) using Coot .
Q. How do structural modifications to the cyclopropane ring or halogen substituents influence the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- Cyclopropane Ring Modifications : Introduce sp³-hybridized carbons (e.g., gem-dimethyl groups) to enhance metabolic stability. Assess via liver microsome assays .
- Halogen Substitution : Replace bromine with chlorine to reduce molecular weight and improve solubility (logP <3). Use shake-flask method for logP measurement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
